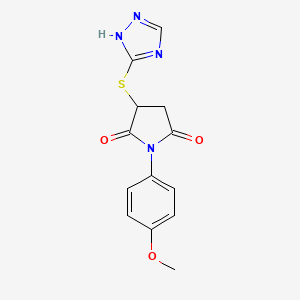

1-(4-methoxyphenyl)-3-(4H-1,2,4-triazol-3-ylsulfanyl)pyrrolidine-2,5-dione

Description

This compound features a pyrrolidine-2,5-dione core substituted at position 1 with a 4-methoxyphenyl group and at position 3 with a 4H-1,2,4-triazol-3-ylsulfanyl moiety. Key properties include:

- Molecular formula: C₁₉H₁₆N₄O₃S

- Molecular weight: 380.4 g/mol

- Melting point: 162–163°C (from isopropanol crystallization) .

Properties

Molecular Formula |

C13H12N4O3S |

|---|---|

Molecular Weight |

304.33 g/mol |

IUPAC Name |

1-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-5-ylsulfanyl)pyrrolidine-2,5-dione |

InChI |

InChI=1S/C13H12N4O3S/c1-20-9-4-2-8(3-5-9)17-11(18)6-10(12(17)19)21-13-14-7-15-16-13/h2-5,7,10H,6H2,1H3,(H,14,15,16) |

InChI Key |

DWMVGNREZWVDIZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=O)CC(C2=O)SC3=NC=NN3 |

Origin of Product |

United States |

Biological Activity

The compound 1-(4-methoxyphenyl)-3-(4H-1,2,4-triazol-3-ylsulfanyl)pyrrolidine-2,5-dione is a novel synthetic molecule that has attracted attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for the compound is with a molecular weight of 275.33 g/mol. The structure features a pyrrolidine ring substituted with a methoxyphenyl group and a triazole moiety linked through a sulfanyl group. This unique combination of functional groups is hypothesized to contribute to its biological effects.

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

- Adenosine Receptor Antagonism : Similar compounds have been shown to act as antagonists at adenosine receptors, which play critical roles in various physiological processes including inflammation and cancer progression .

- Antioxidant Activity : The presence of the methoxy group may enhance the antioxidant properties of the compound, potentially reducing oxidative stress within cells .

- Cytotoxic Effects : Preliminary studies suggest that this compound exhibits cytotoxicity against various cancer cell lines, possibly through the induction of apoptosis .

Anticancer Activity

Several studies have evaluated the anticancer potential of similar triazole derivatives. For instance:

- A study reported that compounds with a triazole scaffold demonstrated significant antiproliferative effects against human cancer cell lines such as HT29 (colon cancer) and Jurkat (leukemia), with IC50 values comparable to established chemotherapeutics like doxorubicin .

- The mechanism underlying this activity was linked to the ability of these compounds to interact with Bcl-2 proteins, which are crucial regulators of apoptosis .

Antimicrobial Activity

The antimicrobial properties of triazole derivatives have also been investigated:

- Compounds similar to this compound have shown efficacy against various bacterial strains. The presence of the triazole ring is believed to enhance membrane permeability and disrupt cellular functions in bacteria .

Table: Summary of Biological Activities

Chemical Reactions Analysis

Key Reaction Types

The compound undergoes several chemically relevant transformations:

| Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|

| Oxidation | Potassium permanganate (acidic/basic) | Formation of oxidized derivatives with additional oxygen groups |

| Reduction | Lithium aluminum hydride (anhydrous ether) | Reduced derivatives with fewer oxygen-containing functional groups |

| Substitution | Halogenating agents (e.g., bromine/chlorine) with catalysts | Substituted derivatives with new functional groups |

Catalytic Michael Addition

A notable synthesis method involves C–N Michael addition of amines (e.g., 1-(9H-fluoren-9-yl)piperazine) to maleimides under catalytic lithium perchlorate (LiClO₄) in dry dioxane. This approach achieves high yields (e.g., 88% for pyrrolidine-2,5-dione derivatives) .

Reaction Conditions

Optimal conditions vary by step:

-

Cyclization : Reflux with bases like sodium hydroxide.

-

Triazole formation : Reflux with carbon disulfide and hydrazine derivatives.

-

Michael addition : Room temperature in dry dioxane with LiClO₄ .

Analytical Characterization

-

NMR spectroscopy : Used to confirm structural integrity and monitor reaction progress.

-

HPLC/MS : Employed for purity assessment and molecular weight verification.

Comparison with Structural Analogues

| Compound | Key Structural Feature | Distinct Property |

|---|---|---|

| 1-(4-Chlorophenyl)-3-{[5-(4-Methoxyphenyl)-4H-1,2,4-Triazol-3-Ylsulfanyl}pyrrolidine-2,5-Dione | Chlorine substituent | Altered electronic properties affecting reactivity |

| 1-(3-Methylphenyl)-3-{[5-(4-Methoxyphenyl)-4H-1,2,4-Triazol-3-Ylsulfanyl}pyrrolidine-2,5-Dione | Methyl group on phenyl | Potential variation in biological activity |

Biological Activity Insights

While the query focuses on chemical reactions, the triazole moiety suggests potential antifungal or enzyme-inhibitory properties, as observed in similar compounds.

Comparison with Similar Compounds

Substituent Variations on the Pyrrolidine-2,5-dione Core

The table below highlights critical structural and functional differences:

Impact of Substituents on Properties

- Electron-donating vs. In contrast, chlorophenyl () or bromophenyloxy () groups introduce electron-withdrawing effects, altering reactivity .

- Triazole vs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.